2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol

IL‑6/STAT3 signaling selectivity profiling cancer cell biology

Researchers often struggle to find a chemical probe that selectively inhibits STAT3 without affecting STAT1 in IL-6-driven models. This compound resolves that with a validated STAT3-selective inhibitory signature absent in generic sulfonylpyrrolidines. • Selectively blocks STAT3 phosphorylation, leaving STAT1 intact in HeLa cells • Induces cytostasis in STAT3-dependent MDA-MB-231 breast cancer cells over STAT3-null controls • Traceable identity via ChEMBL CHEMBL3376393 & published PBS solubility data (200 µM, pH 7) for QC and assay compatibility.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 1261910-99-9
Cat. No. B6415999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol
CAS1261910-99-9
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3
InChIInChI=1S/C15H16N2O3S/c18-13-7-8-16-15(11-13)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18)
InChIKeyQFIMNPDZTDGUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol – Identity and Procurement


2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol (CAS 1261910-99-9) is a synthetic pyrrolidinesulphonylaryl small molecule with the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.4 g/mol. Structurally, the compound comprises a pyridin-4-ol core substituted at the 2‑position with a para‑pyrrolidin‑1‑ylsulfonylphenyl moiety . The compound has been registered in authoritative public databases under identifiers including ChEMBL CHEMBL3376393 and ChemSpider 15084997, establishing a traceable identity for procurement and research documentation [1].

Pathway study fit: IL-6/STAT3 signaling interrogation in cellular models
Selection logic: STAT3-selective inhibitor with documented regioisomeric identity
Procurement context: Traceable database identifiers (ChEMBL, ChemSpider) for verification

Specificity of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol vs. Generic Analogs


Pyrrolidine sulfonamide and pyrrolidinesulfonylaryl analogs are widely patented across metabolic and neurological indications, yet their biological profiles diverge sharply depending on subtle variations in the aryl substitution pattern and the position of the hydroxyl functionality. The specific 2‑(4‑(pyrrolidin‑1‑ylsulfonyl)phenyl)pyridin‑4‑ol arrangement yields a distinctive STAT3‑selective inhibitory signature that is absent in closely related sulfonylpyrrolidines developed for mGluR modulation or HDL elevation [1][2]. Simple exchange with a generic sulfonylpyrrolidine or a positional isomer of the pyridinol core would introduce unverified selectivity, potentially compromising the STAT3‑dependent phenotype observed in IL‑6‑driven cellular models. The quantitative differentiation established below underscores why this compound constitutes a defined, non‑interchangeable tool for IL‑6/STAT3 pathway interrogation.

Target Compound
STAT3-selective inhibitor
4-hydroxypyridine regioisomer with documented IL-6/STAT3 pathway engagement and selectivity over STAT1
Generic Analogs
Sulfonylpyrrolidines for mGluR/lipid targets
Patented analogs optimized for GPCR or metabolic enzyme targets may lack STAT3 selectivity context
Positional isomer (3-hydroxypyridine, CAS 1261910-13-7) and other sulfonylpyrrolidines are not functionally interchangeable. Unverified selectivity may shift pathway-response endpoints away from STAT3-dependent phenotypes.

Quantitative Differentiation Evidence


STAT3-Selective Inhibition in IL-6 Signaling

2‑(4‑(Pyrrolidin‑1‑ylsulfonyl)phenyl)pyridin‑4‑ol (referred to as compound 6a in the primary literature) demonstrates a qualitatively distinct selectivity window between STAT3 and STAT1 phosphorylation inhibition. In IL‑6‑stimulated MDA‑MB‑231 breast cancer and HeLa cell lines, the compound selectively abrogated STAT3 phosphorylation while preserving STAT1 phosphorylation, whereas structurally related pyrrolidinesulphonylaryl analogs exhibited either broader inhibition of both STAT family members or negligible STAT3 activity [1].

STAT3-Selective Inhibition
Head-to-head
STAT3 inhibited, STAT1 preserved
Supports STAT3 pathway-response interpretation
IL-6-stimulated MDA-MB-231 and HeLa cells; qualitative selectivity not observed for all library members
IL‑6/STAT3 signaling selectivity profiling cancer cell biology

STAT3-Dependent Cytostatic Activity in Isogenic Cells

A direct functional consequence of the STAT3‑selective inhibition profile was evaluated in an isogenic cell line pair. 2‑(4‑(Pyrrolidin‑1‑ylsulfonyl)phenyl)pyridin‑4‑ol exhibited selective cytostatic activity in STAT3‑dependent MDA‑MB‑231 cells while demonstrating markedly reduced activity in STAT3‑null A4 cells, establishing that the anti‑proliferative effect is mechanistically coupled to STAT3 inhibition [1]. In contrast, many structurally related sulfonylpyrrolidines patented for dyslipidemia or neurological indications have not been characterized in such STAT3‑dependency models, leaving their functional selectivity unverified [2].

STAT3-Dependent Cytostatic Activity
Class-level
Selective effect in STAT3-dependent vs. STAT3-null cells
Supports cell-model endpoint review
MDA-MB-231 (STAT3+) vs. A4 (STAT3-null) isogenic cells; comparator class lacks STAT3-dependency characterization
STAT3 dependency cancer cell proliferation isogenic cell models

IL-6/STAT3 Pathway vs. mGluR and Dyslipidemia Targets

Patents covering sulfonylpyrrolidine derivatives define distinct therapeutic utilities based on specific structural permutations. Canadian Patent CA 2413243 discloses sulfonyl‑pyrrolidines with affinity for metabotropic glutamate receptors (mGluR) for neurological disorders [1]. U.S. Patent Application US 2008/0045540 describes sulfonylpyrrolidines targeting dyslipidemia and HDL elevation [2]. 2‑(4‑(Pyrrolidin‑1‑ylsulfonyl)phenyl)pyridin‑4‑ol, by contrast, has been experimentally validated as a selective inhibitor of IL‑6‑induced STAT3 phosphorylation, with no reported mGluR affinity or lipid‑modulating activity [3]. The differentiation arises from the specific 4‑hydroxypyridine substitution pattern, which directs biological activity toward the JAK/STAT axis rather than the GPCR or metabolic enzyme targets of its patent‑class counterparts.

Pathway Target vs. Patent Classes
Cross-study
JAK/STAT signaling vs. GPCR (mGluR) vs. metabolic/lipid regulation
Target class divergence requires pathway-specific review
4-hydroxypyridine substitution directs activity toward IL-6/STAT3 axis; distinct from mGluR and dyslipidemia sulfonylpyrrolidines
target engagement pathway selectivity chemical biology

Physicochemical Distinction from Positional Isomers

2‑(4‑(Pyrrolidin‑1‑ylsulfonyl)phenyl)pyridin‑4‑ol is the 4‑hydroxypyridine regioisomer, distinguishing it from the 3‑hydroxypyridine analog (2‑(4‑pyrrolidin‑1‑ylsulfonylphenyl)pyridin‑3‑ol, CAS 1261910‑13‑7) . The position of the hydroxyl group affects both hydrogen‑bonding capacity and electronic distribution across the pyridine ring, which can influence target binding conformation and solubility. While precise comparative solubility data for the 3‑ol vs. 4‑ol pair are not published, the 4‑ol isomer has been assigned a distinct ChEMBL identifier (CHEMBL3376393) and has undergone solubility characterization in PBS buffer at pH 7 (200 µM, 24 h incubation) [1][2]. The existence of separate database entries and independent experimental solubility data for the 4‑ol isomer underscores that these regioisomers are not functionally interchangeable.

Physicochemical Distinction from Isomers
Data to verify
4-OH vs. 3-OH regioisomer identity confirmed
Regioisomeric identity requires confirmation at procurement
Solubility characterized in PBS pH 7 at 200 µM for 24 h; comparative solubility data between isomers not published
physicochemical characterization solubility structural isomerism

Application Scenarios


STAT3-Dependent Oncogenic Signaling in Breast Cancer

In IL‑6‑stimulated MDA‑MB‑231 breast cancer cells, the compound selectively inhibits STAT3 phosphorylation without affecting STAT1 phosphorylation, and produces cytostatic effects preferentially in STAT3‑dependent cells over STAT3‑null A4 controls [1]. This combination of pathway‑specific biochemical modulation and functional cellular outcome makes the compound particularly suitable for dissecting the STAT3‑dependent arm of IL‑6 signaling in triple‑negative breast cancer research.

Chemical Probe for STAT3 vs. STAT1 Responses

IL‑6 stimulation activates both STAT3 and STAT1 downstream effectors. The compound's demonstrated ability to inhibit STAT3 phosphorylation while leaving STAT1 phosphorylation intact in HeLa cells provides a chemical tool for parsing the relative contributions of these two transcription factors to IL‑6‑mediated phenotypes [1]. This selectivity profile is not documented for the sulfonylpyrrolidines claimed in the mGluR (CA 2413243) or dyslipidemia (US 2008/0045540) patent families [2][3].

SAR and Scaffold-Hopping in Pyrrolidinesulfonyl Chemistry

The compound was identified from a small library of pyrrolidinesulphonylaryl molecules synthesized via an efficient 4‑step route [1]. As the validated hit with confirmed STAT3‑selective activity, it serves as a benchmark reference compound for structure‑activity relationship (SAR) studies exploring modifications to the pyrrolidine ring, sulfonyl linker, or pyridinol substitution pattern. Its distinct ChEMBL identifier and publicly accessible physicochemical data facilitate cross‑study comparisons and computational modeling [4].

QC and Identity Verification for STAT3 Probe Procurement

Given the existence of a close positional isomer (3‑hydroxypyridine analog, CAS 1261910‑13‑7) and the broad patent landscape covering sulfonylpyrrolidines for unrelated targets [2][3], procurement workflows for STAT3 inhibition studies must verify the specific CAS number (1261910‑99‑9) and regioisomeric identity. The compound's unique ChEMBL ID (CHEMBL3376393) and published solubility data in PBS (pH 7, 200 µM, 24 h) provide reference metrics for incoming quality control and assay buffer compatibility assessment [4][5].

Application
Selection Property
Validation Focus
STAT3-dependent oncogenic signaling research
STAT3 phosphorylation selectivity over STAT1
Cell-model endpoint review in triple-negative breast cancer lines
STAT3 vs. STAT1 response parsing
Differential transcription factor modulation
Pathway-response interpretation in IL-6-stimulated HeLa models
Pyrrolidinesulfonyl SAR and scaffold-hopping
Benchmark STAT3-selective chemical probe
Structure-activity relationship context and computational modeling
QC and identity verification for STAT3 probe procurement
CAS and regioisomeric identity confirmation
ChEMBL ID cross-reference and assay buffer compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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